

# Crystal Structure of 2-Chloro-4,5-dimethylpyrimidine: A Technical Overview

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## Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylpyrimidine

Cat. No.: B1353919

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Despite a comprehensive search of scientific literature and crystallographic databases, the experimental crystal structure of **2-Chloro-4,5-dimethylpyrimidine** has not been publicly reported. Consequently, a detailed analysis of its three-dimensional structure, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time. This guide will instead focus on available information regarding its chemical properties, synthesis, and the standard experimental protocol for crystal structure determination, which would be applicable should a suitable crystalline sample be obtained.

## Chemical and Physical Properties

While crystallographic data is unavailable, other physical and chemical properties of **2-Chloro-4,5-dimethylpyrimidine** and its isomer, 2-Chloro-4,6-dimethylpyrimidine, have been documented. This information is crucial for its synthesis, handling, and application in further research.

Table 1: Physicochemical Properties of **2-Chloro-4,5-dimethylpyrimidine** and a Related Isomer.

Property	2-Chloro-4,5-dimethylpyrimidine	2-Chloro-4,6-dimethylpyrimidine
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>
Molecular Weight	142.59 g/mol	142.59 g/mol
CAS Number	34916-68-2	4472-44-0
Appearance	Not specified	White to light yellow crystals
Melting Point	Not specified	34-38 °C

| Boiling Point | 242.1±9.0 °C at 760 mmHg | Not specified |

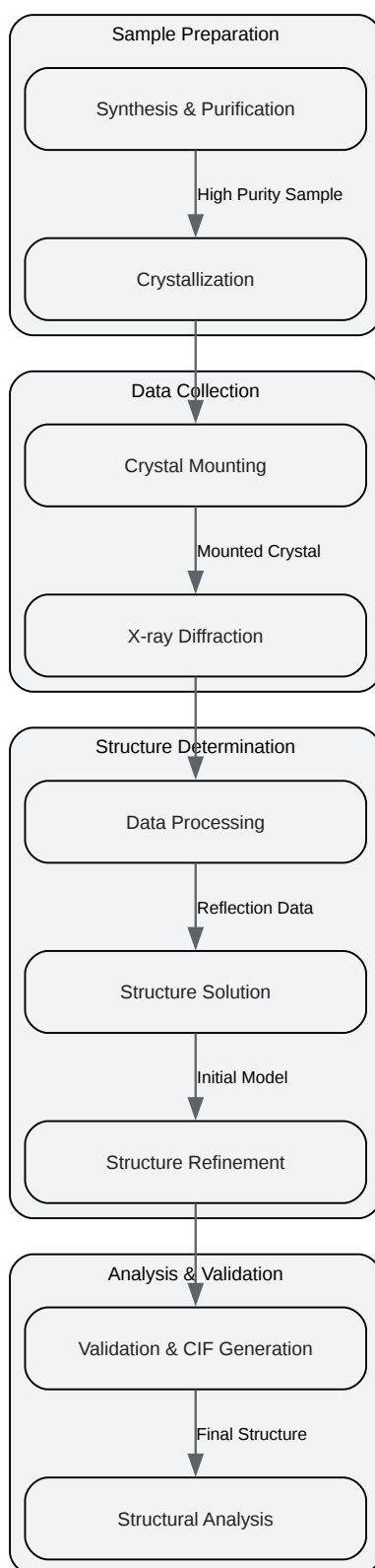
## Synthesis and Reactivity

**2-Chloro-4,5-dimethylpyrimidine** serves as a valuable intermediate in organic synthesis. The chloro-substituent at the 2-position of the pyrimidine ring is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, making it a versatile building block for the synthesis of more complex molecules with potential biological activity.

## Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a compound like **2-Chloro-4,5-dimethylpyrimidine** is single-crystal X-ray diffraction. The following outlines the typical experimental workflow.

Workflow for Single-Crystal X-ray Diffraction:



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Caption: Workflow for single-crystal X-ray diffraction analysis.

### Methodology Details:

- **Synthesis and Purification:** The compound of interest, **2-Chloro-4,5-dimethylpyrimidine**, must be synthesized and purified to a high degree (>99%). Impurities can significantly hinder the growth of single crystals.
- **Crystallization:** A variety of techniques can be employed to grow single crystals suitable for X-ray diffraction. These include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often requires screening of multiple options.
- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
- **X-ray Diffraction:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
- **Structure Solution:** The processed data is used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.
- **Structure Refinement:** The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
- **Validation and CIF Generation:** The final refined structure is validated to ensure its quality and correctness. The results are typically reported in a Crystallographic Information File (CIF).

## Potential Signaling Pathways and Logical Relationships

Without a confirmed crystal structure, any discussion of signaling pathways or intermolecular interactions is speculative. However, pyrimidine derivatives are known to interact with a variety

of biological targets. The logical relationship for investigating the biological activity of **2-Chloro-4,5-dimethylpyrimidine** would involve its use as a scaffold for the synthesis of a library of derivatives, followed by screening against various biological targets.

Logical Workflow for Drug Discovery:



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Caption: Logical workflow for the development of drugs based on the **2-Chloro-4,5-dimethylpyrimidine** scaffold.

In conclusion, while the specific crystal structure of **2-Chloro-4,5-dimethylpyrimidine** remains to be determined, its potential as a synthetic intermediate is clear. The application of standard crystallographic techniques will be essential to fully characterize this compound and unlock its potential in materials science and drug discovery. Researchers who successfully crystallize this compound are encouraged to deposit their findings in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to advance the field.

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